molecular formula C16H21NO6 B2446622 Triethyl (5-methylpyridin-2-YL)methanetricarboxylate CAS No. 2102410-63-7

Triethyl (5-methylpyridin-2-YL)methanetricarboxylate

Cat. No. B2446622
CAS RN: 2102410-63-7
M. Wt: 323.345
InChI Key: WENVLZIAERTVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate is a chemical compound with the molecular formula C16H21NO6 . It is used in scientific research and has unique properties that make it valuable for various applications such as drug synthesis, catalysis, and material science.


Molecular Structure Analysis

The InChI code for Triethyl (5-methylpyridin-2-YL)methanetricarboxylate is 1S/C16H21NO6/c1-5-21-13(18)16(14(19)22-6-2,15(20)23-7-3)12-9-8-11(4)10-17-12/h8-10H,5-7H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Triethyl (5-methylpyridin-2-YL)methanetricarboxylate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 323.35 . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Reactivity

  • Triethyl methanetricarboxylate (TEMT) demonstrates utility in organic synthesis as a diethyl malonate surrogate, undergoing mild alkylation with primary, benzylic, and allylic alcohols under classical Mitsunobu conditions. This highlights its potential in creating a variety of functionalized organic compounds (Cravotto et al., 1996).
  • Methanetricarboxylates are key reagents in the preparation of heteroarylcarboxamides with potential biological activity. Their reaction with 2-aminopyridine, 2-aminopyrimidine, 2-aminothiazole, and 2-aminobenzothiazole yields corresponding heteroarylcarboxylic acid esters, which can be converted into a number of heteroarylcarboxylic amides bearing various substituents on the carboxamide group (Kutyrev & Kappe, 1999).

Catalysis and Material Science

  • Catalytic processes involving methanetricarboxylates, like the dimerization of 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane, demonstrate the compound's role in developing renewable energy sources. This reaction, facilitated by a solid acidic nanocatalyst, highlights the potential for methanetricarboxylates in sustainable chemistry and the production of bio-based materials (Jin et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

triethyl (5-methylpyridin-2-yl)methanetricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-21-13(18)16(14(19)22-6-2,15(20)23-7-3)12-9-8-11(4)10-17-12/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENVLZIAERTVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl (5-methylpyridin-2-YL)methanetricarboxylate

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